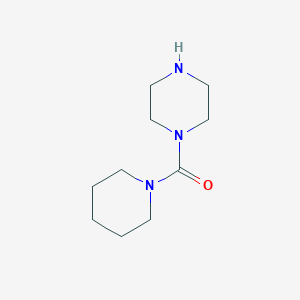

Piperazin-1-yl-piperidin-1-yl-methanone

Description

Structure

3D Structure

Properties

IUPAC Name |

piperazin-1-yl(piperidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O/c14-10(12-6-2-1-3-7-12)13-8-4-11-5-9-13/h11H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYEVTVIFIFPALW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00360257 | |

| Record name | Piperazin-1-yl-piperidin-1-yl-methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00360257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41340-88-9 | |

| Record name | Piperazin-1-yl-piperidin-1-yl-methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00360257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1-PIPERIDINYLCARBONYL)PIPERAZINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of the Piperazine-Piperidine Carboxamide Scaffold

An In-Depth Technical Guide to the Synthesis of (Piperazin-1-yl)(piperidin-1-yl)methanone

The (Piperazin-1-yl)(piperidin-1-yl)methanone core represents a privileged scaffold in modern medicinal chemistry. This structure, featuring a piperidine ring and a piperazine ring linked by a central carbonyl group, serves as a versatile building block in the development of novel therapeutic agents. Its prevalence is due to the favorable physicochemical properties conferred by the two saturated heterocycles, which can improve aqueous solubility, metabolic stability, and oral bioavailability. Furthermore, the distinct nitrogen atoms on both rings offer multiple points for chemical modification, allowing for the fine-tuning of pharmacological activity and selectivity against various biological targets. Derivatives of this core have been investigated for a range of applications, including as antipsychotics and inhibitors of specific enzymes like Fatty Acid Amide Hydrolase (FAAH).[1][2] This guide provides a detailed, field-proven protocol for the synthesis of the parent (piperazin-1-yl)(piperidin-1-yl)methanone, emphasizing the chemical rationale behind the chosen methodology.

Synthetic Strategy: A Logic-Driven Approach

The core transformation required for the synthesis of (piperazin-1-yl)(piperidin-1-yl)methanone is the formation of a urea-like amide bond between the nitrogen atom of a piperidine ring and a nitrogen atom of a piperazine ring. A direct coupling of piperidine and piperazine with a carbonylating agent is unfeasible due to the symmetrical nature of piperazine, which possesses two reactive secondary amine sites. Such an approach would lead to a complex mixture of products, including undesired di-substituted piperazine and polymeric materials.

Therefore, a robust and efficient synthesis necessitates a protection-coupling-deprotection strategy. The most logical approach involves:

-

Protection: Selectively blocking one of the nitrogen atoms of piperazine to ensure mono-acylation. The tert-butyloxycarbonyl (Boc) group is the protecting group of choice for this purpose due to its stability under various reaction conditions and its facile removal under acidic conditions.[3] The starting material thus becomes 1-BOC-piperazine, a commercially available and widely used intermediate.[3][4]

-

Coupling: Activating the piperidine moiety to form a reactive acyl donor that can readily undergo nucleophilic attack by the free secondary amine of 1-BOC-piperazine. This is efficiently achieved by reacting piperidine with a carbonylating agent like triphosgene or 1,1'-Carbonyldiimidazole (CDI) to form a highly reactive intermediate in situ. This intermediate is then immediately trapped by 1-BOC-piperazine. This method is a cornerstone of modern amide and urea synthesis.[5]

-

Deprotection: Removing the Boc group from the resulting protected intermediate to yield the final target compound. This is cleanly accomplished by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which selectively cleaves the acid-labile Boc group without affecting the newly formed amide bond.

This strategic sequence ensures high yields, excellent purity, and predictable outcomes, making it a self-validating and trustworthy protocol for researchers and drug development professionals.

Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow of the two-step synthesis, from starting materials to the final product.

Sources

- 1. Piperazine and piperidine carboxamides and carbamates as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]

- 4. PIPERAZIN-1-YL-PIPERIDIN-1-YL-METHANONE synthesis - chemicalbook [chemicalbook.com]

- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

"Piperazin-1-yl-piperidin-1-yl-methanone" mechanism of action

An In-depth Technical Guide to the Mechanism of Action of Piperazin-1-yl-piperidin-1-yl-methanone Derivatives as Monoacylglycerol Lipase (MAGL) Inhibitors

Introduction: A Focus on a Promising Therapeutic Target

The compound "Piperazin-1-yl-piperidin-1-yl-methanone" represents a versatile chemical scaffold. The specific biological activity of molecules based on this structure is dictated by the chemical groups attached to the piperazine and piperidine rings. Research into derivatives of this scaffold has revealed a wide array of pharmacological activities, including potential applications in oncology, neurodegenerative diseases, and infectious diseases[1][2][3][4].

This guide will provide an in-depth technical exploration of one particularly compelling mechanism of action associated with a subset of these derivatives: the reversible inhibition of Monoacylglycerol Lipase (MAGL). MAGL is a key enzyme in the endocannabinoid system and has emerged as a significant therapeutic target for a range of pathologies, including neurodegenerative diseases, cancer, and inflammatory conditions[5][6]. For the purpose of this guide, we will consider a hypothetical derivative from this class that acts as a potent and selective MAGL inhibitor.

The Role of Monoacylglycerol Lipase in Cellular Signaling

Monoacylglycerol lipase (MAGL) is a serine hydrolase primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). 2-AG is a critical signaling molecule that activates the cannabinoid receptors CB1 and CB2, which are involved in regulating a multitude of physiological processes, including pain, mood, appetite, and immune function. By hydrolyzing 2-AG into arachidonic acid and glycerol, MAGL effectively terminates its signaling.

Arachidonic acid, a product of 2-AG hydrolysis, is a precursor to prostaglandins, which are pro-inflammatory mediators. Therefore, MAGL activity not only modulates endocannabinoid signaling but also influences inflammatory pathways.

Mechanism of Action: Reversible Inhibition of MAGL

The therapeutic potential of inhibiting MAGL lies in its ability to elevate the levels of 2-AG, thereby enhancing the activation of cannabinoid receptors. This can lead to beneficial effects such as reduced pain and inflammation, and neuroprotection. Furthermore, by reducing the production of arachidonic acid, MAGL inhibitors can also exert anti-inflammatory effects by limiting the synthesis of prostaglandins.

The focus on reversible MAGL inhibitors is a key strategy in drug development. While irreversible inhibitors can lead to a prolonged and profound inactivation of the enzyme, this can also result in side effects associated with the long-term disruption of the endocannabinoid system[5][6]. Reversible inhibitors, on the other hand, offer a more controlled and potentially safer therapeutic approach.

The hypothetical Piperazin-1-yl-piperidin-1-yl-methanone derivative is designed to bind to the active site of MAGL in a non-covalent manner, temporarily blocking the access of 2-AG. This leads to a competitive and reversible inhibition of the enzyme's activity.

Signaling Pathway of MAGL Inhibition

Caption: Workflow for evaluating a novel MAGL inhibitor.

Protocol 1: In Vitro MAGL Activity Assay

This protocol is designed to measure the direct inhibitory effect of the compound on purified MAGL enzyme.

Materials:

-

Purified human MAGL enzyme

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA)

-

MAGL substrate (e.g., 4-nitrophenyl acetate or a fluorescent substrate)

-

Test compound (Piperazin-1-yl-piperidin-1-yl-methanone derivative)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of the test compound in DMSO.

-

Serially dilute the test compound in assay buffer to create a range of concentrations.

-

In a 96-well plate, add the diluted test compound or vehicle control (DMSO in assay buffer).

-

Add the purified MAGL enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for binding.

-

Initiate the enzymatic reaction by adding the MAGL substrate to each well.

-

Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader. The rate of substrate hydrolysis is proportional to the enzyme activity.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

Protocol 2: IC50 Determination

The half-maximal inhibitory concentration (IC50) is a measure of the potency of the inhibitor.

Procedure:

-

Perform the In Vitro MAGL Activity Assay with a wider range of concentrations of the test compound (typically a 10-point dilution series).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression analysis.

-

The IC50 value is the concentration of the inhibitor that produces 50% inhibition of the enzyme activity.

| Compound | Target | IC50 (µM) | Inhibition Type |

| Phenyl(piperazin-1-yl)methanone Derivative 4 [5][6] | MAGL | 6.1 | Reversible |

| Hypothetical Derivative | MAGL | < 1.0 | Reversible |

| Positive Control (e.g., JZL184) | MAGL | < 0.01 | Irreversible |

Protocol 3: Cell-Based 2-AG Quantification

This assay confirms that the compound can inhibit MAGL activity within a cellular context, leading to an increase in the endogenous substrate, 2-AG.

Materials:

-

A suitable cell line that expresses MAGL (e.g., a neuroblastoma or microglial cell line)

-

Cell culture medium and reagents

-

Test compound

-

Reagents for cell lysis and lipid extraction

-

Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

-

Culture the cells to a suitable confluency in multi-well plates.

-

Treat the cells with various concentrations of the test compound or vehicle control for a specific duration.

-

After treatment, wash the cells with ice-cold PBS and then lyse them.

-

Perform a lipid extraction from the cell lysates.

-

Quantify the levels of 2-AG in the lipid extracts using a validated LC-MS method.

-

Normalize the 2-AG levels to the total protein concentration in each sample.

-

Compare the 2-AG levels in the compound-treated cells to the vehicle-treated cells to determine the extent of MAGL inhibition.

Structure-Activity Relationship (SAR) Insights

While this guide focuses on a hypothetical derivative, the principles of structure-activity relationships are crucial in drug discovery. For the Piperazin-1-yl-piperidin-1-yl-methanone scaffold, modifications to different parts of the molecule can significantly impact its potency and selectivity for MAGL. For instance, the nature of the substituents on the piperazine ring can influence the binding affinity to the active site of the enzyme. Similarly, alterations to the piperidine ring can affect the overall physicochemical properties of the molecule, such as its solubility and membrane permeability, which are critical for its efficacy in cell-based and in vivo models. Computational modeling and docking studies are often employed to predict how different structural modifications will affect the interaction with the target enzyme.[5][6]

Therapeutic Relevance and Future Directions

The development of potent and reversible MAGL inhibitors based on the Piperazin-1-yl-piperidin-1-yl-methanone scaffold holds significant promise for the treatment of various diseases. In neurodegenerative disorders such as Alzheimer's disease, enhancing 2-AG signaling may provide neuroprotective effects.[3] In oncology, MAGL inhibition has been shown to have anti-proliferative effects in certain cancer cell lines.[5][6] Furthermore, the anti-inflammatory properties of MAGL inhibitors make them attractive candidates for treating chronic inflammatory conditions.

Future research will focus on optimizing the potency, selectivity, and pharmacokinetic properties of these compounds to develop drug candidates with a favorable safety profile. The versatility of the Piperazin-1-yl-piperidin-1-yl-methanone scaffold makes it a valuable starting point for the design and synthesis of novel MAGL inhibitors with improved therapeutic potential.

Conclusion

The inhibition of monoacylglycerol lipase represents a promising therapeutic strategy for a variety of diseases. The Piperazin-1-yl-piperidin-1-yl-methanone scaffold provides a viable foundation for the development of potent and reversible MAGL inhibitors. Through a systematic approach involving in vitro and cell-based assays, it is possible to identify and optimize lead compounds for further preclinical and clinical development. The continued exploration of this chemical class is likely to yield novel therapeutic agents that can effectively and safely modulate the endocannabinoid system for the treatment of a range of human disorders.

References

- Suryavanshi, H. R., & Rathore, M. M. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.

- Fytas, G., et al. (2018). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. Molecules, 23(10), 2465.

- Viayna, E., et al. (2013). Identification, design, synthesis, and pharmacological activity of (4-ethyl-piperaz-1-yl)-phenylmethanone derivatives with neuroprotective properties against beta-amyloid-induced toxicity. Journal of Medicinal Chemistry, 56(15), 6274-6286.

- Granchi, C., et al. (2019). Computationally driven discovery of phenyl(piperazin-1-yl)methanone derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 589-596.

- Granchi, C., et al. (2019). Computationally Driven Discovery of phenyl(piperazin-1-yl)methanone Derivatives as Reversible Monoacylglycerol Lipase (MAGL) Inhibitors. PubMed Central, 34(1), 589-596.

Sources

- 1. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]

- 2. researchgate.net [researchgate.net]

- 3. Identification, design, synthesis, and pharmacological activity of (4-ethyl-piperazin-1-yl)-phenylmethanone derivatives with neuroprotective properties against beta-amyloid-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Computationally driven discovery of phenyl(piperazin-1-yl)methanone derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Piperazin-1-yl-piperidin-1-yl-methanone Scaffold: A Technical Guide to Structure-Activity Relationships for Drug Discovery

Abstract

The piperazine and piperidine rings are ubiquitous and invaluable scaffolds in modern medicinal chemistry, forming the core of numerous approved drugs targeting a wide array of biological entities. The combination of these two privileged heterocycles through a methanone linker, creating the piperazin-1-yl-piperidin-1-yl-methanone core, offers a unique three-dimensional architecture with significant potential for fine-tuning pharmacological activity. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogues based on this core, synthesizing insights from disparate studies to offer a comprehensive resource for researchers, scientists, and drug development professionals. We will explore the synthetic strategies, the impact of substitutions on each heterocyclic ring, and the conformational implications for biological activity, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.

Introduction: The Power of Two Privileged Scaffolds

Piperidine and piperazine are six-membered nitrogen-containing heterocycles that are cornerstones of drug design.[1][2] Piperidine's single nitrogen atom provides a basic center for salt formation and hydrogen bonding, while its saturated ring allows for diverse conformational presentations.[1] Piperazine, with its two nitrogen atoms, offers additional points for substitution, enabling the modulation of basicity, solubility, and interactions with biological targets.[2]

The union of these two scaffolds via a methanone (carboxamide) linker creates a versatile platform for the development of novel therapeutics. The piperazin-1-yl-piperidin-1-yl-methanone core has been explored in the context of various therapeutic areas, including oncology, inflammation, and central nervous system disorders. This guide will dissect the SAR of this scaffold, providing a framework for the rational design of new and improved drug candidates.

General Synthetic Strategies

The synthesis of piperazin-1-yl-piperidin-1-yl-methanone analogues typically involves the coupling of a substituted piperazine with a substituted piperidine-carboxylic acid or its activated derivative. A common and efficient method is the amide coupling reaction facilitated by a coupling agent.

Caption: General synthetic scheme for piperazin-1-yl-piperidin-1-yl-methanone analogues.

Structure-Activity Relationship (SAR) Analysis

The biological activity of piperazin-1-yl-piperidin-1-yl-methanone analogues can be systematically modulated by altering the substituents on both the piperazine and piperidine rings, as well as by modifying the methanone linker.

The Piperazine Moiety: A Gateway to Diverse Interactions

The piperazine ring, particularly the distal nitrogen atom (N4), is a key point for introducing diversity and influencing the pharmacological profile.

-

Aryl and Heteroaryl Substitutions: The introduction of aryl or heteroaryl groups at the N4 position is a common strategy to engage in aromatic interactions, such as π-π stacking and cation-π interactions, with the target protein. The nature and substitution pattern of this aromatic ring are critical for potency and selectivity. For instance, in a series of multi-target antipsychotics, aryl substitutions on the piperazine were crucial for achieving high affinity for dopamine D2 and serotonin 5-HT1A and 5-HT2A receptors.

-

Alkyl and Benzyl Substitutions: Simple alkyl or benzyl groups at the N4 position can modulate lipophilicity and steric bulk. In some cases, these substitutions can lead to improved metabolic stability and oral bioavailability.

-

Impact on Basicity: The substituent at the N4 position significantly influences the basicity of the piperazine nitrogen atoms. This, in turn, affects the compound's ionization state at physiological pH, which is a critical determinant of its solubility, membrane permeability, and interaction with target proteins.

The Piperidine Ring: Fine-Tuning Potency and Selectivity

The piperidine ring offers another avenue for optimizing the pharmacological properties of the scaffold.

-

Substitution Position: The position of substitution on the piperidine ring is crucial. For example, in a series of CXCR3 chemokine antagonists, substitution at the 2'-position of a piperazine linked to a piperidine had a pronounced effect on receptor affinity.[3]

-

Nature of Substituents: The introduction of various functional groups on the piperidine ring can modulate activity. For instance, in a study of calcitonin gene-related peptide (CGRP) antagonists, piperidine analogues were prepared to improve oral bioavailability and metabolic stability.[2]

-

Stereochemistry: The stereochemistry of substituents on the piperidine ring can have a profound impact on biological activity. Chiral piperidine scaffolds are increasingly utilized in drug design to enhance potency and selectivity.[1]

The Methanone Linker: More Than Just a Connector

The methanone (carboxamide) linker is not merely a passive connector but plays an active role in the molecule's interaction with its target.

-

Hydrogen Bonding: The amide bond can act as both a hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen), forming crucial interactions with the target protein.

-

Conformational Constraint: The planar nature of the amide bond restricts the relative orientation of the piperazine and piperidine rings, influencing the overall conformation of the molecule. Conformational analysis of piperazine and piperidine analogues has shown that the interplay of different functional groups can significantly affect the preferred three-dimensional structure.[4][5]

Pharmacological Applications and Quantitative Data

Analogues based on the piperazin-1-yl-piperidin-1-yl-methanone scaffold have shown promise in various therapeutic areas. The following table summarizes representative quantitative data from the literature for compounds containing this or a closely related core.

| Compound ID | Target(s) | Key Structural Features | IC50 / Ki (nM) | Reference |

| Compound 11 | D2, 5-HT1A, 5-HT2A | Amide-piperidine-aryl moiety | D2: 1.2, 5-HT1A: 2.5, 5-HT2A: 3.1 | |

| Analogue 18j | CXCR3 | Pyridyl-piperazinyl-piperidine | hCXCR3 IC50: 0.2 | [3] |

| Derivative 4 | MAGL | Phenyl(piperazin-1-yl)methanone | IC50: 6100 | [6] |

| Compound 4i | iNOS/COX-2 | Ferrocenyl(piperazine-1-yl)methanone | NO production IC50: 7650 | [7] |

Experimental Protocols

The evaluation of piperazin-1-yl-piperidin-1-yl-methanone analogues involves a range of in vitro and in vivo assays. Below are representative protocols for key experiments.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is commonly used to assess the antiproliferative activity of compounds against cancer cell lines.

Caption: Workflow for an in vitro cytotoxicity (MTT) assay.

Protocol:

-

Seed cancer cells (e.g., HeLa, MCF-7) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compounds in the appropriate cell culture medium.

-

Replace the medium in the wells with the medium containing the test compounds and incubate for 48-72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance of the solution at approximately 570 nm using a microplate reader.

-

Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the compound concentration.

Radioligand Binding Assay

This assay is used to determine the affinity of a compound for a specific receptor.

Protocol:

-

Prepare cell membranes expressing the target receptor (e.g., dopamine D2 receptor).

-

Incubate the membranes with a radiolabeled ligand (e.g., [3H]-spiperone) and varying concentrations of the test compound.

-

After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the inhibition constant (Ki) from the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.[8]

Conclusion and Future Perspectives

The piperazin-1-yl-piperidin-1-yl-methanone scaffold is a highly versatile and promising platform for the design of novel therapeutic agents. The ability to systematically modify the substituents on both the piperazine and piperidine rings, coupled with the conformational constraints imposed by the methanone linker, provides a rich chemical space for exploration. Future research in this area will likely focus on the development of highly selective ligands for specific biological targets, the optimization of pharmacokinetic properties to enhance drug-likeness, and the exploration of this scaffold for new and emerging therapeutic applications. The insights provided in this guide offer a solid foundation for the continued development of innovative medicines based on this privileged structural motif.

References

-

[Independent Verification of the Biological Activity of (4-Chlorophenyl)-

-

/PMC7072464/)

Sources

- 1. thieme-connect.de [thieme-connect.de]

- 2. benchchem.com [benchchem.com]

- 3. II. SAR studies of pyridyl-piperazinyl-piperidine derivatives as CXCR3 chemokine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Conformational analysis of piperazine and piperidine analogs of GBR 12909: stochastic approach to evaluating the effects of force fields and solvent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scribd.com [scribd.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, Characterization, and in vitro Anti-Inflammatory Activity of Novel Ferrocenyl(Piperazine-1-Yl)Methanone-based Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

The Piperazine Scaffold: A Privileged Structure in Central Nervous System Drug Discovery

Abstract

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposing positions, represents a cornerstone in medicinal chemistry, particularly in the development of therapeutics for Central Nervous System (CNS) disorders.[1][2] Its unique structural and physicochemical properties, including its ability to be readily modified to target various receptors, make it a versatile and privileged scaffold in drug design.[1][3][4] This technical guide provides an in-depth analysis of the therapeutic potential of piperazine derivatives in a range of CNS disorders, including schizophrenia, depression, anxiety, and neurodegenerative diseases.[5][6][7] We will explore the core pharmacology, mechanisms of action, structure-activity relationships, and the application of these compounds in modern drug discovery workflows, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction: The Enduring Versatility of the Piperazine Moiety

The journey of the piperazine scaffold in medicine is a testament to its remarkable adaptability. Initially recognized for its anthelmintic properties, its true potential was unlocked with the discovery of its profound effects on the CNS.[8][9] The simple six-membered ring containing two nitrogen atoms at the 1 and 4 positions offers a unique combination of structural rigidity and conformational flexibility, along with the capacity for substitution at the nitrogen atoms, allowing for the fine-tuning of pharmacological activity.[2][10]

1.1 Chemical Properties and Pharmacological Significance

The two nitrogen atoms within the piperazine ring are key to its function. They can be substituted to create a vast library of derivatives with diverse biological activities.[10] This disubstitution pattern allows for the creation of molecules that can interact with multiple biological targets simultaneously, a crucial feature for treating complex multifactorial CNS disorders.[11] Furthermore, the piperazine moiety can influence a compound's solubility, permeability, and metabolic stability, all critical parameters for CNS drug candidates that must cross the blood-brain barrier.[4][12]

Core Pharmacology: Modulating Key Neurotransmitter Systems

The therapeutic efficacy of piperazine derivatives in CNS disorders stems from their ability to interact with a variety of neurotransmitter receptors, primarily within the dopaminergic and serotonergic systems.[11][13] Many of these compounds function as multi-target-directed ligands (MTDLs), engaging with several receptor subtypes to achieve a desired therapeutic outcome while minimizing side effects.[11]

2.1 Dopaminergic System Modulation

A significant number of antipsychotic drugs containing a piperazine core, such as aripiprazole and olanzapine, exert their effects by modulating dopamine D2 receptors.[14] Their activity can range from full antagonism to partial agonism, which is critical for treating the positive and negative symptoms of schizophrenia while mitigating the risk of extrapyramidal side effects.[15][16]

2.2 Serotonergic System Interactions

Piperazine derivatives are also prominent as modulators of serotonin (5-HT) receptors. For instance, arylpiperazines are well-known ligands for various 5-HT receptor subtypes, including 5-HT1A and 5-HT2A.[3][17] This interaction is fundamental to the mechanism of action of many antidepressants and anxiolytics, such as buspirone and vortioxetine.[5][8] For example, trifluoromethylphenylpiperazine (TFMPP) and m-chlorophenylpiperazine are agonists at 5-HT1A receptors, which is associated with anxiolytic effects.[8]

2.3 Multi-Target Engagement: A Logical Relationship

The clinical success of many piperazine-based CNS drugs is attributable to their ability to simultaneously modulate multiple receptor systems. This multi-target approach is often necessary to address the complex pathophysiology of disorders like schizophrenia and major depressive disorder.

Caption: Multi-target engagement of a typical piperazine derivative.

Therapeutic Applications in Major CNS Disorders

The versatility of the piperazine scaffold has led to its incorporation into a wide array of drugs for various neurological and psychiatric conditions.[6][8]

| Drug Name | Primary Indication(s) | Key CNS Target(s) |

| Aripiprazole | Schizophrenia, Bipolar Disorder | Dopamine D2 (partial agonist), Serotonin 5-HT1A (partial agonist), 5-HT2A (antagonist) |

| Clozapine | Treatment-Resistant Schizophrenia | Dopamine D4, Serotonin 5-HT2A, α-adrenergic, H1, and muscarinic receptors |

| Olanzapine | Schizophrenia, Bipolar Disorder | Dopamine D1-D4, Serotonin 5-HT2A/2C, 5-HT3, 5-HT6, α1-adrenergic, H1, and muscarinic receptors |

| Ziprasidone | Schizophrenia, Bipolar Mania | Dopamine D2, Serotonin 5-HT2A, 5-HT1A, 5-HT1D, and inhibits serotonin and norepinephrine reuptake |

| Buspirone | Anxiety Disorders | Serotonin 5-HT1A (agonist), Dopamine D2 (antagonist) |

| Trazodone | Major Depressive Disorder, Insomnia | Serotonin 5-HT2A (antagonist), α1-adrenergic (antagonist), H1 (antagonist), and inhibits serotonin reuptake |

| Vortioxetine | Major Depressive Disorder | Serotonin 5-HT3, 5-HT7, 5-HT1D (antagonist), 5-HT1B (partial agonist), 5-HT1A (agonist), and inhibits serotonin reuptake |

3.1 Schizophrenia and Psychosis

Piperazine derivatives are central to the management of schizophrenia.[14] The development of "atypical" antipsychotics, many of which contain a piperazine moiety, marked a significant advancement by offering improved efficacy against negative symptoms and a reduced propensity for extrapyramidal side effects compared to older "typical" agents.[15][16]

3.2 Depression and Anxiety

In the realm of mood and anxiety disorders, arylpiperazine derivatives have proven to be particularly valuable.[2][8] Drugs like vortioxetine exemplify the multi-modal approach, where a single molecule interacts with multiple serotonin receptors and the serotonin transporter to achieve a broad spectrum of antidepressant activity.[5][10]

3.3 Neurodegenerative Diseases

Emerging research highlights the potential of piperazine derivatives in treating neurodegenerative conditions like Alzheimer's and Parkinson's disease.[7][18] For instance, certain piperazine compounds have been shown to act as agonists of the TRPC6 channel, a pathway involved in dendritic spine stability and memory, offering a novel therapeutic strategy for Alzheimer's disease.[18][19][20] Additionally, their ability to modulate cholinergic and other neurotransmitter systems makes them attractive candidates for symptomatic treatment.[12]

Drug Development Workflow: A Practical Guide

The discovery and development of novel piperazine-based CNS agents follow a structured, multi-stage process, from initial design and synthesis to preclinical evaluation.

Caption: A streamlined workflow for CNS drug discovery.

4.1 Protocol Example: Solid-Phase Synthesis of an Arylpiperazine Library

This protocol outlines a solid-phase approach for generating a library of arylpiperazine derivatives, which is highly amenable to high-throughput screening.[17]

Objective: To synthesize a diverse library of N-acyl-arylpiperazine derivatives for screening against CNS targets.

Materials:

-

BAL-MBHA-PS resin

-

Arylpiperazine building blocks (e.g., 1-(3-trifluoromethylphenyl)piperazine)

-

Fmoc-protected amino acids

-

Carboxylic acids (for diversity)

-

Coupling reagents: DIC, HBTU

-

Solvents: DMF, DCM

-

Cleavage cocktail: TFA/TIS/H2O (95:2.5:2.5)

Methodology:

-

Resin Swelling: Swell the BAL-MBHA-PS resin in DMF for 1 hour.

-

Arylpiperazine Loading: Couple the desired arylpiperazine to the resin via reductive amination.

-

Amino Acid Coupling: Couple the first diversity element, an Fmoc-protected amino acid, using a symmetric anhydride method with DIC in DMF.

-

Fmoc Deprotection: Remove the Fmoc protecting group using 20% piperidine in DMF.

-

Acylation: Couple the final diversity element, a carboxylic acid, to the free amine using HBTU under basic conditions.

-

Cleavage: Cleave the final compounds from the resin using a standard TFA cocktail.

-

Purification & Analysis: Purify the cleaved products by preparative HPLC and confirm their identity by LC-MS and NMR.

4.2 Protocol Example: In Vitro Receptor Binding Assay

Objective: To determine the binding affinity of newly synthesized piperazine derivatives for the human serotonin 5-HT1A receptor.

Materials:

-

Cell membranes expressing the human 5-HT1A receptor

-

Radioligand: [3H]8-OH-DPAT

-

Test compounds (piperazine derivatives)

-

Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO4, 0.5 mM EDTA

-

Scintillation cocktail and counter

Methodology:

-

Assay Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

-

Incubation: In a 96-well plate, combine the receptor-expressing membranes, the radioligand ([3H]8-OH-DPAT at a concentration near its Kd), and either buffer (for total binding), a saturating concentration of a known competitor (for non-specific binding), or a test compound.

-

Equilibration: Incubate the plate at room temperature for 60 minutes to allow binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold buffer.

-

Detection: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value for each test compound by fitting the data to a sigmoidal dose-response curve. Calculate the Ki value using the Cheng-Prusoff equation.

Structure-Activity Relationship (SAR) Insights

The therapeutic potential of arylpiperazine derivatives is highly dependent on the substitution pattern of the phenyl ring, the length of the linker chain, and the nature of the terminal substructure.[17]

| Structural Modification | Impact on Pharmacological Activity |

| Substitution on the Aryl Ring | The position and nature of substituents (e.g., -CF3, -Cl, -OCH3) on the phenyl ring significantly influence receptor selectivity and affinity, particularly for serotonin and dopamine receptors.[11][17] |

| Linker Length | The length of the alkyl chain connecting the piperazine ring to a terminal group is crucial for optimal interaction with the receptor binding pocket.[17] |

| Terminal Substructure | The terminal moiety (e.g., imide, amide) plays a key role in defining the compound's functional activity (agonist, antagonist, partial agonist) and overall pharmacological profile.[17] |

Future Directions and Unmet Needs

While the piperazine scaffold has yielded numerous successful CNS drugs, significant challenges and opportunities remain.

-

Enhanced Selectivity: Designing derivatives with higher selectivity for specific receptor subtypes could lead to improved efficacy and reduced off-target side effects.

-

Novel Targets: Exploring the potential of piperazine derivatives to modulate novel CNS targets beyond the classic monoamine systems, such as ion channels and enzymes, is a promising area of research.[18][20]

-

Neurodegenerative Diseases: There is a critical need for disease-modifying therapies for conditions like Alzheimer's and Parkinson's. Piperazine derivatives that can target underlying pathologies, such as protein aggregation or neuroinflammation, are highly sought after.[7][19]

-

Blood-Brain Barrier Penetration: Optimizing the physicochemical properties of piperazine derivatives to enhance their ability to cross the blood-brain barrier remains a key challenge in CNS drug development.[12]

Conclusion

The piperazine moiety is a remarkably versatile and enduringly important scaffold in the field of CNS drug discovery.[4][11] Its structural simplicity belies its profound pharmacological potential, enabling the development of a wide range of therapeutics that have transformed the treatment of mental and neurological disorders.[5][6] The continued exploration of new derivatives, guided by a deeper understanding of structure-activity relationships and disease biology, promises to unlock even more of its therapeutic potential in the years to come. By leveraging rational design, advanced synthetic methodologies, and robust preclinical evaluation, the scientific community is well-positioned to build upon the legacy of this privileged structure to address the pressing unmet needs in CNS medicine.

References

- Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (n.d.). Vertex AI Search.

- The Science Behind CNS Drugs: The Role of Piperazine Derivatives. (n.d.). Vertex AI Search.

- Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2018). PubMed.

- Piperazine derivatives with central pharmacological activity used as therapeutic tools. (n.d.). ResearchGate.

- Piperazine derivatives: a potentially tool for the treatment of neurological disorders. (n.d.). PharmacologyOnLine - SILAE.

- The Neuropharmacological Potential of Piperazine Derivatives: A Mini- Review. (n.d.). ResearchGate.

- Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. (2021). AUETD.

- A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. (2022). PubMed.

- A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. (n.d.). ResearchGate.

- Derivatives of piperazines as potential therapeutic agents for Alzheimer's disease. (n.d.). Vertex AI Search.

- The Piperazine Scaffold: A Cornerstone in Modern Drug Discovery. (n.d.). Benchchem.

- Novel piperazine and piperidine compounds for schizophrenia. (1998). Exp. Opin. Ther. Patents.

- Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. (n.d.). NIH.

- The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. (n.d.). Vertex AI Search.

- Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. (n.d.). Vertex AI Search.

- Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. (n.d.). Vertex AI Search.

- Current awareness of piperazines: pharmacology and toxicology. (2011). PubMed.

- Recent development of piperazine and piperidine derivatives as antipsychotic agents. (n.d.). ResearchGate.

- Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. (n.d.). PubMed Central.

- Different piperazine derivatives in clinical studies against different kind of depressive disorders. (n.d.). ResearchGate.

- Some effects of piperazine citrate on skeletal muscle and central nervous system. (1987). PubMed.

- The piperazine scaffold for novel drug discovery efforts: the evidence to date. (2022). PubMed.

- What is the mechanism of Piperazine?. (2024). Patsnap Synapse.

- Application Notes and Protocols: Piperazine Derivatives in a Preclinical Alzheimer's Disease Model. (n.d.). Benchchem.

- Synthesis of piperazine derivatives. (n.d.). ResearchGate.

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 9. What is the mechanism of Piperazine? [synapse.patsnap.com]

- 10. researchgate.net [researchgate.net]

- 11. ijrrjournal.com [ijrrjournal.com]

- 12. researchgate.net [researchgate.net]

- 13. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. researchgate.net [researchgate.net]

- 17. Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 19. Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

In Vitro Characterization of Piperazin-1-yl-piperidin-1-yl-methanone: A Guide to Receptor Affinity and Functional Profiling

Introduction

In the landscape of early-stage drug discovery, the initial characterization of novel chemical entities is a critical step toward identifying promising therapeutic candidates.[1][2] The piperazine and piperidine scaffolds are privileged structures in medicinal chemistry, appearing in a multitude of clinically approved drugs targeting a wide range of biological systems, particularly the central nervous system.[3][4] The compound "Piperazin-1-yl-piperidin-1-yl-methanone" features both of these important heterocyclic motifs, suggesting a strong potential for biological activity.[5][6]

This application note provides a detailed, field-proven experimental protocol for the initial in vitro pharmacological evaluation of this compound. Given that piperazine-containing molecules frequently interact with G-protein coupled receptors (GPCRs), this guide will focus on a two-stage assay cascade.[7] First, a radioligand binding assay will determine the compound's affinity for a representative, high-value GPCR target: the human dopamine D2 receptor (D2R).[8][9] Second, a functional assay measuring cyclic adenosine monophosphate (cAMP) levels will elucidate whether the compound acts as an agonist or an antagonist at this receptor.[10] This comprehensive approach provides the foundational data necessary for structure-activity relationship (SAR) studies and further lead optimization.[2][11]

Part 1: Receptor Binding Affinity Profiling (Dopamine D2 Receptor)

The first step in characterizing a novel compound is to determine if it binds to a specific molecular target and with what affinity.[12] Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and a receptor.[11][12] This protocol describes a competitive binding assay to determine the inhibition constant (Kᵢ) of Piperazin-1-yl-piperidin-1-yl-methanone for the human D2 receptor.

Principle of the Assay

This assay measures the ability of the unlabeled test compound (Piperazin-1-yl-piperidin-1-yl-methanone) to compete with a fixed concentration of a radiolabeled ligand for binding to the D2 receptor. The radioligand used here is [³H]-Spiperone, a well-characterized D2 antagonist.[13][14] By measuring the displacement of [³H]-Spiperone at various concentrations of the test compound, an IC₅₀ (half-maximal inhibitory concentration) can be determined. This value is then used to calculate the Kᵢ, which represents the affinity of the compound for the receptor.[15]

Experimental Workflow: D2R Radioligand Binding Assay

Caption: Workflow for the D2R competitive radioligand binding assay.

Detailed Protocol: D2R Radioligand Binding Assay

Materials and Reagents

-

Receptor Source: Cell membranes from HEK293 cells stably expressing the human Dopamine D2 receptor (long isoform).

-

Radioligand: [³H]-Spiperone (Specific Activity: ~90-120 Ci/mmol).

-

Test Compound: Piperazin-1-yl-piperidin-1-yl-methanone.

-

Non-specific Binding Control: (+)-Butaclamol (10 µM final concentration).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Filtration Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Filtration Plates: 96-well glass fiber filter plates (e.g., Millipore MultiScreen).

-

Scintillation Cocktail: (e.g., PerkinElmer Betaplate Scint).

-

Equipment: 96-well plate harvester, liquid scintillation counter (e.g., MicroBeta counter), multi-channel pipettes.

Procedure

-

Membrane Preparation: Thaw the frozen D2R membrane aliquot on ice. Resuspend the pellet in fresh, ice-cold Assay Buffer and determine the protein concentration using a standard method (e.g., BCA assay). Dilute the membranes in Assay Buffer to a final concentration of 10-20 µg protein per well.[15]

-

Compound Dilution: Prepare a serial dilution series of Piperazin-1-yl-piperidin-1-yl-methanone in Assay Buffer. A typical concentration range would be from 100 µM down to 0.1 nM in 10 half-log steps.

-

Radioligand Preparation: Dilute the [³H]-Spiperone stock in Assay Buffer to a working concentration that will result in a final assay concentration of approximately 0.2-0.3 nM. This concentration is typically 2-3 times the Kₔ of the radioligand to ensure a sufficient signal while allowing for competition.[13]

-

Assay Plate Setup: In a 96-well plate, set up the following conditions in triplicate:

-

Total Binding: 50 µL Assay Buffer + 50 µL [³H]-Spiperone + 150 µL D2R membranes.

-

Non-Specific Binding (NSB): 50 µL (+)-Butaclamol (to a final concentration of 10 µM) + 50 µL [³H]-Spiperone + 150 µL D2R membranes.

-

Competition Binding: 50 µL of each test compound dilution + 50 µL [³H]-Spiperone + 150 µL D2R membranes.

-

-

Incubation: Gently agitate the plate and incubate for 60 minutes at 30°C to allow the binding reaction to reach equilibrium.[15]

-

Filtration: Terminate the assay by rapid vacuum filtration through the glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters four times with 200 µL of ice-cold Wash Buffer to remove any unbound radioactivity.

-

Counting: Dry the filter plate for 30-60 minutes at 50°C. Add scintillation cocktail to each well and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.[15]

Data Analysis and Interpretation

-

Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM).

-

Calculate Percent Inhibition: % Inhibition = 100 * (1 - [(Specific Binding with Compound) / (Total Specific Binding)]).

-

Determine IC₅₀: Plot the % Inhibition against the logarithm of the test compound concentration. Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC₅₀ value.

-

Calculate Kᵢ: Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation:[16]

-

Kᵢ = IC₅₀ / (1 + [L]/Kₔ)

-

Where [L] is the concentration of the radioligand and Kₔ is the dissociation constant of the radioligand for the receptor.

-

Data Presentation

| Parameter | Value |

| Radioligand ([³H]-Spiperone) Kₔ | e.g., 0.1 nM |

| Radioligand Concentration ([L]) | e.g., 0.25 nM |

| Test Compound IC₅₀ | Calculated Value (nM) |

| Test Compound Kᵢ | Calculated Value (nM) |

| Hill Slope | Calculated Value |

Part 2: Functional Activity Profiling (cAMP Assay)

After establishing binding affinity, the next crucial step is to determine the functional consequence of that binding.[17] Does the compound activate the receptor (agonist), block the action of the native ligand (antagonist), or have no effect? The D2 receptor is canonically coupled to the Gαᵢ protein, which inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[10] This protocol uses a Homogeneous Time-Resolved Fluorescence (HTRF) based competitive immunoassay to measure changes in cAMP.

Signaling Pathway: D2 Receptor and cAMP Modulation

Caption: D2R-mediated inhibition of the adenylyl cyclase/cAMP pathway.

Detailed Protocol: HTRF cAMP Functional Assay

Principle of the Assay This assay is a competitive immunoassay.[18] Intracellular cAMP produced by the cells competes with a d2-labeled cAMP tracer for binding to a specific antibody labeled with a Europium cryptate.[19] When the cryptate and d2 are in close proximity, FRET occurs. An increase in cellular cAMP displaces the d2-tracer, decreasing the FRET signal. To measure Gαᵢ-mediated inhibition, cells are first stimulated with forskolin to raise basal cAMP levels, making the subsequent agonist-induced decrease measurable.[20][21]

Materials and Reagents

-

Cell Line: CHO-K1 or HEK293 cells stably expressing the human Dopamine D2 receptor.

-

Assay Kit: HTRF cAMP assay kit (e.g., from Cisbio, PerkinElmer). The kit includes cAMP-d2, anti-cAMP cryptate, and lysis buffer.

-

Stimulant: Forskolin.

-

Reference Agonist: Quinpirole.

-

Reference Antagonist: Haloperidol or (+)-Butaclamol.

-

Test Compound: Piperazin-1-yl-piperidin-1-yl-methanone.

-

Assay Plates: White, low-volume 384-well plates.

-

Equipment: HTRF-compatible plate reader.

Procedure: Antagonist Mode

-

Cell Preparation: Culture cells to ~80-90% confluency. On the day of the assay, harvest the cells and resuspend them in assay buffer at a density of ~0.5-1.0 x 10⁶ cells/mL.

-

Compound Plating: Add 5 µL of the test compound (Piperazin-1-yl-piperidin-1-yl-methanone) at various concentrations to the 384-well plate. Also include wells for the reference antagonist.

-

Cell Addition & Pre-incubation: Add 5 µL of the cell suspension to each well. Incubate for 15-30 minutes at room temperature.

-

Agonist Stimulation: Prepare a solution of the reference agonist (Quinpirole) at a concentration that gives ~80% of its maximal effect (EC₈₀), also containing forskolin (e.g., 10 µM final concentration). Add 5 µL of this solution to the wells.

-

Incubation: Incubate the plate for 30 minutes at room temperature.

-

Lysis and Detection: Add 5 µL of the cAMP-d2 solution followed by 5 µL of the anti-cAMP cryptate solution (prepared in lysis buffer as per the manufacturer's protocol).[22]

-

Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

-

Plate Reading: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (FRET signal) and 620 nm (cryptate signal).

To test for Agonist Mode , omit the reference agonist (Quinpirole) and the pre-incubation step. The test compound is added along with forskolin, and a decrease in the FRET signal relative to forskolin alone would indicate agonist activity.

Data Analysis and Interpretation

-

Calculate HTRF Ratio: Ratio = (Emission at 665 nm / Emission at 620 nm) * 10,000.

-

Convert Ratio to cAMP Concentration: Use a standard curve (run in parallel on the same plate) to convert the HTRF ratio to nM of cAMP.[23]

-

Plot Dose-Response Curves:

-

Antagonist Mode: Plot the cAMP concentration against the log concentration of the test compound. The data should show an increase in cAMP as the test compound blocks the inhibitory effect of the reference agonist. Calculate the IC₅₀.

-

Agonist Mode: Plot the cAMP concentration against the log concentration of the test compound. A dose-dependent decrease in cAMP indicates agonist activity. Calculate the EC₅₀.

-

-

Determine Potency: The EC₅₀ (for agonists) or IC₅₀ (for antagonists) represents the potency of the compound in this functional assay.

Data Presentation

| Assay Mode | Test Compound | Parameter | Value (nM) |

| Agonist | Quinpirole (Control) | EC₅₀ | e.g., 5.2 nM |

| Agonist | Piperazin-1-yl-piperidin-1-yl-methanone | EC₅₀ | Calculated Value |

| Antagonist | Haloperidol (Control) | IC₅₀ | e.g., 2.1 nM |

| Antagonist | Piperazin-1-yl-piperidin-1-yl-methanone | IC₅₀ | Calculated Value |

Conclusion

This application note provides a robust, two-tiered framework for the initial in vitro characterization of "Piperazin-1-yl-piperidin-1-yl-methanone." By first establishing its binding affinity at the human D2 receptor through a radioligand binding assay and subsequently defining its functional profile as either an agonist or antagonist via a cAMP assay, researchers can generate the critical data needed to make informed decisions in the drug discovery pipeline.[24][25] Adherence to these detailed protocols, grounded in established pharmacological principles, will ensure the generation of high-quality, reproducible data, paving the way for further investigation and optimization of this promising chemical scaffold.[26]

References

- Bio-protocol. (n.d.). [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors.

- Sygnature Discovery. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery.

- Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development.

- Flanagan, C. (2016). GPCR-radioligand binding assays. Methods in Cell Biology. PubMed.

- BenchChem. (n.d.). In Vitro Assay Development for Novel Anti-Cancer Agents.

- Molecular Devices. (n.d.). Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay.

- Grimm, M., et al. (2005).

- Le Rhun, E., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. Anticancer Research.

- BenchChem. (n.d.). Application Notes & Protocols: Interrogating G-Protein Coupled Receptor Signaling with cAMP Assays.

- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.

- Zhen, J., et al. (2005). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Journal of Neuroscience Methods. PMC - NIH.

- Le Rhun, E., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course "Preclinical and Early-phase Clinical Pharmacology". Anticancer Research. PubMed.

- Saree, A., et al. (1983). [3H]spiperone Binds Selectively to Rat Striatal D2 Dopamine Receptors in Vivo: A Kinetic and Pharmacological Analysis. Life Sciences. PubMed.

- BindingDB. (n.d.). Assay in Summary_ki.

- Axxam. (n.d.). In Vitro Assays | For successful drug discovery programs.

- Revvity. (n.d.). cAMP AlphaScreen assay: a method for the pharmacological characterization and screening of Gαi-coupled receptors in whole cell.

- Wesołowska, A., et al. (2021). Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)

- QIMA Life Sciences. (n.d.). In Vitro Pharmacology - Drug Discovery & Development.

- Sharma, P., et al. (2020). An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. Mini-Reviews in Medicinal Chemistry.

- Daniele, S., et al. (2014). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. British Journal of Pharmacology. NIH.

- BenchChem. (n.d.). Application Notes and Protocols for cAMP Functional Assays of TAS2R14 G-protein Coupling.

- Thermo Fisher Scientific. (2019). Measurement of cAMP for Gαs-and Gαi Protein-Coupled Receptors (GPCRs).

- Gali, M., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega.

- Molecular Devices. (n.d.). HTRF cAMP dynamic 2 and IP-One assays on the SpectraMax M5e reader.

- Laggner, C., et al. (2012). Assay conditions for GPCR radioligand competition binding assays. Nature Protocols.

- Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. NCBI - NIH.

- Thermo Fisher Scientific. (n.d.). Performing Cyclic AMP hTRF Screening Assays with the Thermo Scientific Varioskan LUX Multimode Reader.

- ChemPartner. (n.d.). In Vitro Safety Pharmacology: A Roadmap to Safer and More Effective Drugs.

- Kumar, V., et al. (2021).

- Bylund, D. B. (n.d.). Basic Principles and Techniques For Receptor Binding.

- Cisbio. (n.d.). HTRF® package insert cAMP HiRange.

- Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology.

- Rathi, E., et al. (n.d.).

- BenchChem. (n.d.). Biological Activities of Piperazine Derivatives: A Comprehensive Review.

- Cooper-Hannan, R., et al. (1999). The Principles of Good Laboratory Practice: Application to In Vitro Toxicology Studies.

- Taddei, A., et al. (2014). Identification, design, synthesis, and pharmacological activity of (4-ethyl-piperazin-1-yl)-phenylmethanone derivatives with neuroprotective properties against beta-amyloid-induced toxicity. Journal of Medicinal Chemistry. PubMed.

- BenchChem. (n.d.). Application Notes and Protocols for Radioligand Binding Assay with Iodinated Chemerin Peptide.

- Yasgar, A., et al. (2012). Calculations and Instrumentation used for Radioligand Binding Assays. Assay Guidance Manual. NCBI - NIH.

- Kráľová, K., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. PubMed.

- Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology. PMC - PubMed Central.

- Tuccinardi, T., et al. (2017). Computationally driven discovery of phenyl(piperazin-1-yl)methanone derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. European Journal of Medicinal Chemistry.

- Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology.

- Tripodi, F., et al. (2020). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery. PubMed.

- Wang, Y., et al. (2018). Synthesis, Antimicrobial activity of piperazin-1-yl (3,4,5-Trimethoxyphenyl)Methanone Derivatives. Journal of Heterocyclic Chemistry.

- de Oliveira, R. S., et al. (2018). A new piperazine derivative: 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one with antioxidant and central activity. Naunyn-Schmiedeberg's Archives of Pharmacology. PubMed.

- Stamenić, T., et al. (2021). In vitro receptor binding assays: General methods and considerations. MethodsX.

- PerkinElmer. (n.d.). Resources.

- Bio-protocol. (2016). Radioligand binding.

Sources

- 1. benchchem.com [benchchem.com]

- 2. In Vitro Pharmacology - Drug Discovery & Development [qima-lifesciences.com]

- 3. researchgate.net [researchgate.net]

- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Piperazine: A Promising Scaffold with Analgesic and Anti-inflammatory Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [3H]spiperone binds selectively to rat striatal D2 dopamine receptors in vivo: a kinetic and pharmacological analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. multispaninc.com [multispaninc.com]

- 12. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. bio-protocol.org [bio-protocol.org]

- 14. Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. mdpi.com [mdpi.com]

- 17. charnwooddiscovery.com [charnwooddiscovery.com]

- 18. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]

- 19. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

- 21. documents.thermofisher.com [documents.thermofisher.com]

- 22. Assay in Summary_ki [bdb99.ucsd.edu]

- 23. myassays.blob.core.windows.net [myassays.blob.core.windows.net]

- 24. A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course "Preclinical and Early-phase Clinical Pharmacology" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. ChemPartner [chempartner.com]

- 26. researchgate.net [researchgate.net]

Mastering the Preparation of Piperazin-1-yl-piperidin-1-yl-methanone Stock Solutions: An In-depth Guide

This comprehensive application note provides researchers, scientists, and drug development professionals with a detailed protocol for the preparation of stock solutions of the novel compound Piperazin-1-yl-piperidin-1-yl-methanone. The methodologies outlined herein are grounded in established principles of chemical handling and solution preparation, ensuring accuracy, reproducibility, and safety. This guide emphasizes the rationale behind each step, empowering the user to adapt the protocol to specific experimental needs while maintaining the integrity of the compound.

Introduction

Piperazin-1-yl-piperidin-1-yl-methanone is a heterocyclic amide with potential applications in various fields of biomedical research and drug discovery. Its unique structure, featuring both piperazine and piperidine moieties, suggests a diverse range of biological activities. Accurate and consistent preparation of stock solutions is a critical first step for any in vitro or in vivo study to ensure reliable and reproducible experimental outcomes. This document provides a robust framework for the solubilization and storage of this compound, addressing key considerations such as solvent selection, safety precautions, and stability.

Compound Specifications

A thorough understanding of the physicochemical properties of Piperazin-1-yl-piperidin-1-yl-methanone is fundamental to the successful preparation of its stock solutions. The key specifications for this compound are summarized in the table below.

| Property | Value | Source |

| Chemical Name | Piperazin-1-yl-piperidin-1-yl-methanone | - |

| CAS Number | 41340-88-9 | |

| Molecular Formula | C₁₀H₁₉N₃O | |

| Molecular Weight | 197.28 g/mol | |

| Form | Solid | |

| Melting Point | 80-82 °C (hydrochloride salt) | |

| Boiling Point | 314.4 °C at 760 mmHg (hydrochloride salt) | |

| Density | 1.106 g/cm³ (hydrochloride salt) |

Safety and Handling Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile), when handling the solid compound and its solutions.

-

Respiratory Protection: Avoid inhaling dust or aerosols. Handle the solid compound in a well-ventilated area or a chemical fume hood.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

-

Ingestion: Do not ingest. If swallowed, seek immediate medical attention.

-

Disposal: Dispose of the compound and its solutions in accordance with local, state, and federal regulations for chemical waste.

Protocol for Stock Solution Preparation

This protocol provides a step-by-step guide for preparing a stock solution of Piperazin-1-yl-piperidin-1-yl-methanone. The choice of solvent is critical and should be based on the specific requirements of the downstream application.

Materials and Equipment

-

Piperazin-1-yl-piperidin-1-yl-methanone (solid)

-

Analytical balance

-

Spatula

-

Weighing paper or boat

-

Volumetric flasks (Class A)

-

Pipettes (calibrated)

-

Vortex mixer

-

Sonicator (optional)

-

Sterile, amber vials for storage

-

Solvents (e.g., Dimethyl Sulfoxide (DMSO), Ethanol, Phosphate-Buffered Saline (PBS))

Solvent Selection Rationale

The solubility of piperazine and piperidine derivatives can vary significantly. Based on the general properties of these classes of compounds, the following solvents are recommended for initial solubility testing:

-

Dimethyl Sulfoxide (DMSO): A highly polar aprotic solvent capable of dissolving a wide range of organic compounds. It is a common choice for preparing high-concentration stock solutions for in vitro assays.

-

Ethanol: A polar protic solvent that is often used for in vivo studies due to its lower toxicity compared to DMSO.

-

Aqueous Buffers (e.g., PBS): The solubility of piperazine and piperidine-containing compounds in aqueous solutions can often be enhanced by adjusting the pH. As basic compounds, their solubility typically increases in acidic conditions due to salt formation.

Step-by-Step Protocol

-

Equilibration: Allow the container of Piperazin-1-yl-piperidin-1-yl-methanone to reach room temperature before opening to prevent condensation of moisture.

-

Weighing: Accurately weigh the desired amount of the solid compound using an analytical balance. Perform this step in a chemical fume hood to minimize inhalation exposure.

-

Dissolution:

-

Transfer the weighed compound to a volumetric flask of the appropriate size.

-

Add a small amount of the chosen solvent (e.g., DMSO or ethanol) to the flask, approximately 50-70% of the final volume.

-

Cap the flask and vortex thoroughly to facilitate dissolution. Gentle warming (not exceeding 40°C) or sonication in a water bath can be used to aid in the dissolution of poorly soluble compounds. Visually inspect the solution to ensure that all solid particles have dissolved.

-

-

Final Volume Adjustment: Once the compound is completely dissolved, add the solvent to the final volume mark on the volumetric flask.

-

Homogenization: Cap the flask and invert it several times to ensure a homogeneous solution.

-

Aliquoting and Storage:

-

Aliquot the stock solution into smaller, single-use volumes in sterile, amber vials to minimize freeze-thaw cycles and protect the compound from light.

-

Store the aliquots at -20°C or -80°C for long-term storage. The stability of the compound in solution should be validated for the specific storage conditions and duration.

-

Visualizing the Workflow

The following diagram illustrates the key steps in the preparation of a stock solution of Piperazin-1-yl-piperidin-1-yl-methanone.

Conclusion

The protocol described in this application note provides a reliable and safe method for the preparation of stock solutions of Piperazin-1-yl-piperidin-1-yl-methanone. By understanding the rationale behind each step, researchers can confidently prepare high-quality stock solutions, which are essential for obtaining accurate and reproducible results in their studies. It is imperative to always adhere to good laboratory practices and appropriate safety precautions when handling this and any other chemical compound.

References

Application Notes and Protocols for the Analytical Characterization of (Piperazin-1-yl)(piperidin-1-yl)methanone

Introduction

(Piperazin-1-yl)(piperidin-1-yl)methanone is a chemical entity featuring both piperazine and piperidine rings linked by a ketone functional group. The piperazine and piperidine moieties are prevalent scaffolds in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1][2][3] The dual nature of this molecule, possessing a secondary amine in the piperazine ring and a tertiary amide linkage, presents a unique analytical challenge. Accurate and robust analytical methods are therefore essential for its identification, purity assessment, and overall characterization in research and development settings.

This comprehensive guide provides a suite of detailed application notes and protocols designed for researchers, scientists, and drug development professionals. The methodologies described herein are grounded in established analytical principles for analogous structures and are designed to ensure scientific integrity and trustworthiness in your results.

Structural and Physicochemical Properties

Before delving into analytical protocols, a foundational understanding of the molecule's properties is crucial for method development. (Piperazin-1-yl)(piperidin-1-yl)methanone is a polar, basic compound. The presence of the piperazine ring, with its two nitrogen atoms, imparts basicity to the molecule. The molecule's polarity suggests good solubility in polar organic solvents. However, the lack of a strong chromophore means that direct UV detection at higher wavelengths might be challenging, potentially necessitating derivatization for sensitive HPLC analysis.[4][5][6]

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are indispensable for assessing the purity of (Piperazin-1-yl)(piperidin-1-yl)methanone and for quantifying it in various matrices.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like our target molecule.[4] Given the compound's polar and basic nature, several HPLC modes can be employed.

RP-HPLC is a common starting point. However, due to the compound's hydrophilicity, it may exhibit poor retention on traditional C18 columns.[7] To overcome this, several strategies can be employed:

-

Use of Ion-Pairing Reagents: Introducing an ion-pairing reagent to the mobile phase can enhance the retention of the basic analyte on the nonpolar stationary phase.

-

Hydrophilic Interaction Chromatography (HILIC): HILIC is an excellent alternative for polar compounds, utilizing a polar stationary phase and a mobile phase with a high concentration of organic solvent.[4][8]

Since the target molecule lacks a significant UV chromophore, derivatization is often necessary to achieve high sensitivity with a UV detector.[5][6] A common derivatizing agent for secondary amines like the one in the piperazine ring is 4-chloro-7-nitrobenzofuran (NBD-Cl), which forms a stable, UV-active product.[4][5][6]

Protocol 1: RP-HPLC-UV Analysis after Derivatization with NBD-Cl

Objective: To quantify (Piperazin-1-yl)(piperidin-1-yl)methanone by HPLC with UV detection following pre-column derivatization.

Instrumentation:

-

HPLC system with a UV or Photodiode Array (PDA) detector

-

Analytical column: C18 column (e.g., 250 x 4.6 mm, 5 µm)

Reagents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

(Piperazin-1-yl)(piperidin-1-yl)methanone reference standard

-

4-chloro-7-nitrobenzofuran (NBD-Cl)

-

Sodium borate buffer (pH 9.0)

Procedure:

-

Standard Solution Preparation: Prepare a stock solution of the reference standard in a suitable solvent (e.g., methanol). Create a series of calibration standards by diluting the stock solution.

-

Sample Preparation (Derivatization):

-

To an aliquot of the sample or standard solution, add an excess of NBD-Cl solution (prepared in acetonitrile).

-